molecular formula C6H5NO3S B6200123 methyl 3-formyl-1,2-thiazole-5-carboxylate CAS No. 2763750-63-4

methyl 3-formyl-1,2-thiazole-5-carboxylate

Cat. No.: B6200123
CAS No.: 2763750-63-4
M. Wt: 171.18 g/mol
InChI Key: SWMGEQQJFCGJII-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1,2-thiazole-5-carboxylate (MTC) is an organic compound with a molecular formula of C7H6O3S. It is a colorless solid which is soluble in water and ethanol. MTC is a member of the thiazole family and is an important intermediate in synthetic organic chemistry. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Methyl 3-formyl-1,2-thiazole-5-carboxylate has been widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various compounds, such as thiazoles and thiazolidinones. It is also used as a reagent in the synthesis of heterocyclic compounds and as a ligand for transition metal complexes. In addition, this compound has been used in the synthesis of novel antibiotics, anti-inflammatory agents, and anti-cancer drugs.

Mechanism of Action

Methyl 3-formyl-1,2-thiazole-5-carboxylate acts as an electrophile in organic reactions, which allows it to form covalent bonds with other molecules. It can also act as a nucleophile, allowing it to form hydrogen bonds with other molecules. This allows this compound to interact with other molecules in a variety of ways, depending on the reaction conditions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

Methyl 3-formyl-1,2-thiazole-5-carboxylate is a versatile compound which can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. However, this compound can be toxic in high concentrations and may cause irritation to the skin and eyes.

Future Directions

Methyl 3-formyl-1,2-thiazole-5-carboxylate has a variety of potential applications in the future. Further research is needed to explore its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to explore its potential as a novel antibiotic and anti-fungal agent. Finally, further research is needed to explore its potential as a ligand for transition metal complexes.

Synthesis Methods

Methyl 3-formyl-1,2-thiazole-5-carboxylate can be synthesized by several methods, including the reaction of thioglycolic acid with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method is the reaction of 1-chloro-3-formyl-5-thiocyanato-2-methylbenzene with sodium hydroxide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formyl-1,2-thiazole-5-carboxylate involves the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-chloro-1,3-thiazole-5-carboxylate. This intermediate is then reacted with formaldehyde to form methyl 3-formyl-1,2-thiazole-5-carboxylate.", "Starting Materials": [ "2-aminothiazole", "ethyl chloroformate", "formaldehyde" ], "Reaction": [ "Step 1: React 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-chloro-1,3-thiazole-5-carboxylate.", "Step 2: React ethyl 2-chloro-1,3-thiazole-5-carboxylate with formaldehyde in the presence of a base such as sodium methoxide to form methyl 3-formyl-1,2-thiazole-5-carboxylate." ] }

2763750-63-4

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

methyl 3-formyl-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3

InChI Key

SWMGEQQJFCGJII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NS1)C=O

Purity

95

Origin of Product

United States

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